molecular formula C₂₀H₂₆D₆ClNO₄ B1148311 盐酸维那卡兰-d6 CAS No. 866455-16-5

盐酸维那卡兰-d6

货号 B1148311
CAS 编号: 866455-16-5
分子量: 391.96
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Vernakalant is synthesized through a small-scale, five-step process that includes etherification of α-chloro cyclohexanone, diastereoselective transamination, and formation of the pyrrolidine ring via boronic acid catalyzed amidation followed by imide reduction, yielding an overall 56% yield (Kocieński, 2014). An alternative synthesis approach involves zinc-amine-promoted etherification, enzyme-catalyzed asymmetric transamination, and pyrrolidine ring formation via alkyl-B(OH)2-catalyzed amidation and subsequent imide reduction (Limanto et al., 2014).

Molecular Structure Analysis

The molecular basis of Vernakalant's high-affinity binding to Kv1.5 channels, which are crucial for its antiarrhythmic properties, involves several conserved amino acids such as Thr479, Thr480, Ile502, Val505, and Val508. These residues are important for drug-channel interactions, affecting the blockage efficiency and specificity of Vernakalant towards atrial-selective potassium channels (Eldstrom et al., 2007).

Chemical Reactions and Properties

Vernakalant undergoes rapid metabolism via 4-O-demethylation by cytochrome P450 (CYP)2D6 to its major metabolite RSD1385, which then circulates predominantly as an inactive glucuronide conjugate. This metabolic pathway is crucial for understanding Vernakalant's pharmacokinetics and its interaction with other drugs and substances (Mao et al., 2009).

Physical Properties Analysis

The pharmacokinetics of Vernakalant indicate that it exhibits linear pharmacokinetics over a dose range of 0.1 mg/kg to 5.0 mg/kg in healthy subjects, showing dose proportionality in patients with atrial fibrillation or atrial flutter. Its metabolism is significantly influenced by CYP2D6 genotype, age, and serum creatinine concentration, affecting its systemic clearance and, consequently, its plasma concentration over time (Mao et al., 2012).

Chemical Properties Analysis

Vernakalant's efficacy in converting atrial fibrillation to sinus rhythm without significantly affecting ventricular electrophysiology is attributed to its selective inhibition of atrial potassium and sodium ion channels. It is selective for potassium channels present in the atria and not the ventricles, and its sodium channel block is rate-dependent. These properties make Vernakalant a novel agent in the management of atrial fibrillation, highlighting its unique mechanism of action compared to other antiarrhythmic drugs (Fedida, 2007).

科学研究应用

药代动力学和代谢

盐酸维那卡兰的药代动力学和代谢已被广泛研究,表明其分布和代谢特征取决于细胞色素 P450 (CYP)2D6 基因型。它经历快速而广泛的分布和代谢,广泛代谢者 (EM) 和弱代谢者 (PM) 之间的药物暴露量存在差异 Mao 等人,2011。此外,人群药代动力学研究突出了 CYP2D6 基因型、年龄和血清肌酐浓度对维那卡兰清除率的影响,表明基于患者特征进行剂量调整对于其静脉内给药是不必要的 Mao 等人,2012

心房选择性和安全性

维那卡兰的心房选择性,导致房颤 (AF) 快速转化,而没有明显的促心律失常作用,标志着其在临床应用中的潜力。研究表明维那卡兰在终止超过 50% 的近期发作房颤中有效,且心室促心律失常作用最小 Naccarelli 等人,2008。这种心房选择性源于其阻断心房(而非心室)中存在的钾通道,以及重要的速率依赖性钠通道阻断特性。

临床试验中的疗效

临床试验验证了维那卡兰将房颤转化为窦性心律的疗效,具有快速起效和良好的安全性。例如,一项研究强调,51.7% 的使用维那卡兰治疗短程房颤的患者在 11 分钟的中位时间内转化为窦性心律 Roy 等人,2008。这些发现强调了其在房颤管理的急诊或急症护理中的潜在用途。

安全和危害

Vernakalant-d6 Hydrochloride is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

未来方向

Vernakalant has been shown to be safe and effective for rapid and durable restoration of sinus rhythm in patients with recent-onset AF . It is suggested that Vernakalant should be a first-line option for the pharmacological cardioversion of patients with haemodynamically stable recent-onset AF without severe structural heart disease .

属性

CAS 编号

866455-16-5

产品名称

Vernakalant-d6 Hydrochloride

分子式

C₂₀H₂₆D₆ClNO₄

分子量

391.96

同义词

Vernakalant bis(Methoxy-d3) Hydrochloride;  (3R)- 1-[(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl]-3-pyrrolidinol Hydrochloride;  (1R,2R)-2-((3R)-Hydroxypyrrolidinyl)-1-(3,4-di(methoxy-d3)phenethoxy)cyclohexane Monohydrochloride;  (1R,2R)-2-

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。